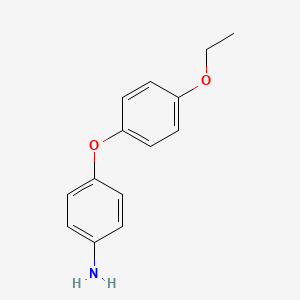

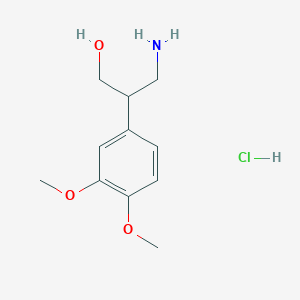

![molecular formula C23H18N4O3 B2895988 benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 585550-09-0](/img/structure/B2895988.png)

benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an amino group, a furan ring, a pyrroloquinoxaline ring, and a carboxylate group .

Chemical Reactions Analysis

Quinoxaline derivatives, which this compound is a part of, can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis and modification of quinoxaline derivatives, including structures similar to benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, have been extensively studied due to their importance in pharmaceutical research and organic synthesis. For instance, a method for the selective halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines has been developed, demonstrating compatibility with various functional groups and showcasing the flexibility in diversifying these compounds for further applications (Le et al., 2021).

Pharmaceutical and Organic Synthesis Applications

Quinoxalines, including those structurally related to this compound, exhibit versatile pharmacological applications. Their synthesis and characterization have led to the identification of compounds with potential biological activities. An organic salt derived from a similar compound has been synthesized and characterized, showcasing the ionic nature of the compound and suggesting its potential for generating new pharmacologically active compounds (Faizi et al., 2018).

Antitumor Activities

Quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antitumor activities. Some compounds displayed satisfactory activities against breast and colon cancer cell lines, highlighting the significance of furanones and quinoline derivatives in the search for new antitumor agents (El‐Helw & Hashem, 2020).

Novel Methodologies in Synthesis

Innovative synthetic approaches for constructing pyrrolo[1,2-a]quinoxalines from furan ring opening and pyrrole ring closure sequences have been developed. These methodologies underscore the utility of furan and quinoline derivatives in creating complex heterocyclic structures, which could be pivotal for developing new pharmaceuticals and materials (Zelina et al., 2020).

Wirkmechanismus

The mechanism of action would depend on the specific use of the compound. Quinoxaline derivatives have been found to have diverse pharmacological activities, including antimicrobial, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c24-21-19(23(28)30-14-15-7-2-1-3-8-15)20-22(27(21)13-16-9-6-12-29-16)26-18-11-5-4-10-17(18)25-20/h1-12H,13-14,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSGJIOEDMINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide](/img/structure/B2895911.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2895913.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2895914.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2895917.png)

![N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2895919.png)

![2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2895920.png)

![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2895924.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2895925.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2895926.png)